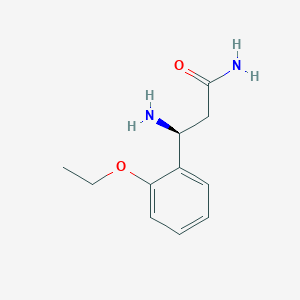

(S)-3-Amino-3-(2-ethoxyphenyl)propanamide

Description

BenchChem offers high-quality (S)-3-Amino-3-(2-ethoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-3-(2-ethoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2-ethoxyphenyl)propanamide |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-10-6-4-3-5-8(10)9(12)7-11(13)14/h3-6,9H,2,7,12H2,1H3,(H2,13,14)/t9-/m0/s1 |

InChI Key |

QTYNOLSDQQWFKS-VIFPVBQESA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1[C@H](CC(=O)N)N |

Canonical SMILES |

CCOC1=CC=CC=C1C(CC(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Properties of Chiral β-Amino Amides: From Synthesis to Solid-State Characterization in Drug Development

An In-Depth Technical Guide:

Abstract

Chiral β-amino amides are pivotal structural motifs in modern pharmaceuticals, forming the backbone of numerous therapeutic agents.[1] Their stereochemistry profoundly influences pharmacological activity, making the characterization of individual enantiomers essential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the thermodynamic properties of chiral β-amino amides. We delve into the causality behind enantioselective synthesis and resolution, detail the core principles of thermodynamic analysis, and present field-proven experimental protocols. By integrating theoretical grounding with practical application, this guide aims to empower scientists to leverage thermodynamic data for optimizing drug stability, solubility, and formulation, ultimately accelerating the development of safer and more effective medicines.

The Significance of Chirality in β-Amino Amide Pharmaceuticals

Chirality, the geometric property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design.[2] Biological systems, such as enzymes and receptors, are inherently chiral and often interact differently with the two enantiomers of a chiral drug.[3] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.

β-amino acids and their derivatives, including β-amino amides, are crucial building blocks for a wide array of pharmaceuticals, from antiviral agents to β-lactam antibiotics.[4][5] The presence of a stereocenter at the β-carbon introduces chirality that can dictate the molecule's three-dimensional conformation and, consequently, its binding affinity to biological targets.[6] Understanding the distinct properties of each enantiomer is therefore not just an academic exercise but a regulatory and safety imperative in pharmaceutical development.

Synthesis and Chiral Resolution: The Gateway to Enantiopure Compounds

The generation of a single, desired enantiomer is the first critical step in harnessing the therapeutic potential of a chiral β-amino amide. This is typically achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create predominantly one enantiomer from the outset. This is often accomplished using chiral catalysts or auxiliaries that create a chiral environment, favoring the formation of one stereoisomer over the other.

Common catalytic approaches include:

-

Hydrogenation of Enamines: Utilizing chiral rhodium or ruthenium catalysts to achieve high enantioselectivity.[4]

-

Conjugate Addition Reactions: The addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds, guided by chiral catalysts, is a powerful method for establishing the β-amino stereocenter.[7]

-

Organocatalysis: The use of small, chiral organic molecules (like primary α-amino amides) to catalyze stereoselective reactions, offering an alternative to metal-based catalysts.[8][9]

The choice of synthetic route is governed by factors such as substrate scope, desired stereoselectivity (both enantioselectivity and diastereoselectivity), and scalability for industrial production.

Chiral Resolution

Chiral resolution involves the separation of a 50:50 mixture of enantiomers (a racemate). While enantiomers have identical physical properties in an achiral environment (e.g., melting point, solubility), diastereomers—stereoisomers that are not mirror images—do not.[10][11] Resolution exploits this principle.

A prevalent method is diastereomeric salt formation . A racemic mixture of a β-amino amide (which is basic) is reacted with a chiral acid resolving agent. This creates a pair of diastereomeric salts, which now have different physical properties, most notably different solubilities. This difference allows for their separation by fractional crystallization.

The logical workflow for this process is outlined below.

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Thermodynamic Principles and Characterization

Thermodynamics governs the physical and chemical stability of a drug substance. For chiral compounds, the thermodynamic relationship between the pure enantiomers and the racemic mixture is critical for formulation and manufacturing.[12]

Key Thermodynamic Parameters

-

Enthalpy (ΔH): Represents the heat content of a system. In this context, it relates to the energy of the crystal lattice. The enthalpy of fusion (melting) is a key parameter measured by calorimetry.

-

Entropy (ΔS): A measure of the disorder or randomness in a system.

-

Gibbs Free Energy (ΔG): Determines the spontaneity of a process (e.g., dissolution). It is related to enthalpy and entropy by the equation ΔG = ΔH - TΔS.

-

Solubility: The equilibrium concentration of a solute in a solvent at a given temperature. It is a direct consequence of the Gibbs free energy of dissolution.

Ternary Phase Diagrams: Visualizing Chiral Systems

The thermodynamic relationship between two enantiomers and a solvent can be visualized using a ternary phase diagram. This diagram maps the solubility isotherms and is essential for designing crystallization-based resolutions.[13] Chiral systems typically fall into one of three categories:

-

Conglomerate: A mechanical mixture of separate crystals of each enantiomer. The melting point of the racemate is a eutectic minimum.

-

Racemic Compound: A 1:1 ordered arrangement of both enantiomers in the crystal lattice. The melting point of the racemate is typically higher than that of the individual enantiomers.

-

Pseudoracemate (Solid Solution): The two enantiomers are randomly distributed within the same crystal lattice.

Caption: Classification of Chiral Systems Based on Solid-State Behavior.

Experimental Techniques for Thermodynamic Analysis

A suite of thermal analysis techniques is employed to characterize the thermodynamic properties of pharmaceutical solids, providing critical data for development.[14][15]

Differential Scanning Calorimetry (DSC)

DSC is the workhorse technique for pharmaceutical thermal analysis.[16] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This provides quantitative information on:

-

Melting Point (T_m) and Enthalpy of Fusion (ΔH_fus): Indicates purity and crystal lattice energy.

-

Glass Transition (T_g): Characterizes amorphous (non-crystalline) content.

-

Polymorphism: Identifies different crystalline forms of the same compound, which can have different stabilities and solubilities.[17]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is crucial for:

-

Assessing Thermal Stability: Determining the decomposition temperature.

-

Quantifying Volatiles: Measuring the content of water (hydrates) or residual solvents (solvates).

Solubility Studies

Determining the solubility of the enantiomers and the racemic mixture in various solvents and pH conditions is fundamental. These studies inform which solvents are suitable for crystallization, formulation, and bioavailability assessments. Thermodynamic analysis of solubility data can yield the transfer free energy, providing insight into solute-solvent interactions.[18]

Experimental Workflow & Protocols

A systematic workflow ensures comprehensive characterization of a new chiral β-amino amide.

Caption: Standard Experimental Workflow for Thermodynamic Characterization.

Protocol: Characterization by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (T_m) and enthalpy of fusion (ΔH_fus) of a chiral β-amino amide sample.

Materials & Equipment:

-

DSC Instrument (e.g., TA Instruments Q2000) with refrigerated cooling system.

-

Hermetic aluminum pans and lids.

-

Microbalance (readable to 0.01 mg).

-

High-purity indium standard for calibration.

-

High-purity nitrogen gas (for purging).

-

β-amino amide sample (2-5 mg).

Procedure:

-

Instrument Calibration:

-

Causality: Calibration ensures the accuracy of measured temperature and enthalpy values.

-

Run a calibration routine using a high-purity indium standard according to the instrument manufacturer's protocol. The onset of melting for indium should be 156.6 °C.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the β-amino amide sample directly into an aluminum DSC pan using a microbalance.

-

Hermetically seal the pan. This prevents mass loss due to sublimation or decomposition before melting.

-

Prepare an identical empty, sealed pan to be used as the reference.

-

-

Setting Up the DSC Method:

-

Place the sample pan and reference pan into the DSC cell.

-

Set the purge gas (Nitrogen) to a flow rate of 50 mL/min. The inert atmosphere prevents oxidative degradation.

-

Define the temperature program:

-

a. Equilibrate at 25 °C.

-

b. Ramp temperature at a rate of 10 °C/min up to a temperature ~30 °C above the expected melting point. A controlled heating rate ensures thermal equilibrium and reproducible results.

-

c. Hold for 1 minute.

-

d. Cool at 20 °C/min back to 25 °C.

-

-

-

Data Acquisition & Analysis:

-

Initiate the run. The instrument will record the differential heat flow versus temperature.

-

The resulting plot is a thermogram. An endothermic peak represents melting.

-

Using the instrument's analysis software:

-

Melting Point (T_m): Determined as the extrapolated onset temperature of the melting endotherm.

-

Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area under the melting peak. The value is typically normalized by the sample mass and reported in J/g or kJ/mol.

-

-

Self-Validation System:

-

The sharpness of the melting peak is an indicator of purity. Broad peaks may suggest impurities or the presence of multiple thermal events.

-

Run the sample in triplicate to ensure reproducibility of T_m (±0.5 °C) and ΔH_fus (±3%).

-

Compare the thermogram to a TGA scan to confirm that no mass loss (decomposition) occurs during melting.[19]

Implications for Drug Development

Thermodynamic data directly impacts critical decisions throughout the drug development pipeline.

| Thermodynamic Property | Implication in Drug Development | Supporting Rationale |

| Melting Point (T_m) | Purity assessment, solid form identification, manufacturing process design (e.g., hot-melt extrusion). | A sharp, high melting point often correlates with a stable crystal lattice. Differences in T_m between enantiomers and the racemate define the phase diagram.[12] |

| Enthalpy of Fusion (ΔH_fus) | Indicates the strength of the crystal lattice. | Higher enthalpy suggests stronger intermolecular interactions, which can correlate with lower solubility and higher physical stability. |

| Solubility | Directly impacts bioavailability, dissolution rate, and formulation design (e.g., salt selection, excipient choice). | The thermodynamic driving force for a drug to dissolve. Poor solubility is a major hurdle in drug development.[18] |

| Polymorphism | A single compound can exist in multiple crystal forms with different thermodynamic stabilities and properties. | The most stable polymorph is typically desired for development to prevent phase transitions during storage, which could alter drug performance.[17] |

| Amorphous Content | Amorphous forms are thermodynamically unstable but have higher solubility and dissolution rates. | Quantifying and controlling amorphous content is crucial for ensuring product stability and consistent performance. |

Conclusion

The thermodynamic properties of chiral β-amino amides are not merely physical constants; they are fundamental descriptors that dictate the behavior of these molecules from the crystallization flask to their site of action in the body. A thorough understanding and rigorous experimental characterization of these properties are indispensable for rational drug design and development. By applying the principles and techniques outlined in this guide—from constructing phase diagrams to executing precise calorimetric measurements—researchers can mitigate risks associated with physical stability, improve formulation strategies, and ultimately deliver drug products that are safe, stable, and efficacious.

References

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

-

Hyun, M. H., Min, C. S., & Cho, Y. J. (2008). Liquid chromatographic direct resolution of beta-amino acids on a doubly tethered chiral stationary phase containing N--H amide linkage based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 325-329. [Link]

-

Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron: Asymmetry, 7(7), 1919-1946. [Link]

-

News-Medical.Net. (2019). Thermal Analysis of Pharmaceutical Materials. [Link]

-

Wang, Z., & Buchwald, S. L. (2011). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 133(33), 13142-13145. [Link]

-

AZoM. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

-

American Pharmaceutical Review. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. [Link]

-

Fakhraian, H., & Keshavarz, M. (2017). Crystal packing and ternary phase diagram of chiral compounds. ResearchGate. [Link]

-

Castelli, F., Sarpietro, M. G., & Fresta, M. (2011). Calorimetric techniques to study the interaction of drugs with biomembrane models. Journal of thermal analysis and calorimetry, 104(1), 11-21. [Link]

-

Szeleszczuk, Ł., & Pisklak, D. M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1604. [Link]

-

de Azevedo, W. F., & Dias, R. (2008). Experimental Approaches to Evaluate the Thermodynamics of Protein-Drug Interactions. Current drug targets, 9(12), 1071-1076. [Link]

-

Springuel, G., Collard, L., & Leyssens, T. (2013). Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization. CrystEngComm, 15(40), 8045-8054. [Link]

-

Singh, G., & Kumar, P. (2015). Enantioselective Synthesis of β-Amino acids: A Review. J Chem Soc Pak, 37(04). [Link]

-

Komeda, H., & Asano, Y. (2003). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and environmental microbiology, 69(10), 6100-6106. [Link]

-

Chemistry Stack Exchange. (2021). Thermodynamic properties of enantiomers. [Link]

-

TA Instruments. (n.d.). Measuring Thermodynamic Parameters in the Drug Development Process. [Link]

-

TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. [Link]

-

Ooi, T., Kato, D., Inamura, K., Ohmatsu, K., & Maruoka, K. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945-3948. [Link]

-

ResearchGate. (n.d.). Phase diagram of chiral phase transition including the phase transition line and the spinodal lines. [Link]

-

Cooper, A., Johnson, C. M., Lakey, J. H., & Nöllmann, M. (2001). Thermodynamic studies for drug design and screening. Biochemical Society transactions, 29(5), 637-641. [Link]

-

Hermansson, J. (1985). Resolution of racemic aminoalcohols (β-blockers), amines and acids as enantiomeric derivatives using a chiral α1-acid glycoprotein column. Journal of Chromatography A, 325, 379-384. [Link]

-

ResearchGate. (n.d.). Research status of β-amino amides and our design blueprint. [Link]

-

Ribeiro da Silva, M. A., & Monte, M. J. (2011). Thermochemistry of Drugs. Experimental and First-Principles Study of Fenamates. Journal of Chemical & Engineering Data, 56(4), 1332-1339. [Link]

-

Khan Academy. (n.d.). Chemical processes. [Link]

-

Master Organic Chemistry. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. [Link]

-

Chemistry Steps. (n.d.). Enantiomers, Diastereomers, Identical or Constitutional Isomers. [Link]

-

SparkNotes. (n.d.). Organic Chemistry: Enantiomers and Diastereomers: Summary. [Link]

-

Banik, B. K., & Becker, F. F. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Current medicinal chemistry, 17(21), 2205-2244. [Link]

- Google Patents. (1983). US4379941A - Resolution of racemic amino acids.

-

Wikipedia. (n.d.). Amino acid. [Link]

-

Almas, M., & Islam, S. (2022). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Catalysts, 12(11), 1367. [Link]

-

Weng, T. Y., et al. (2016). Chiral Inversion of Amino Acids in Anti-parallel β-sheets at Interfaces Probed by Vibrational Sum Frequency Generation Spectroscopy. Scientific reports, 6, 26941. [Link]

-

Dunn, P. J., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 64(19), 14035-14090. [Link]

-

Li, S., et al. (2020). The Thermal Properties and Degradability of Chiral Polyester-Imides Based on Several l/d-Amino Acids. Polymers, 12(9), 2056. [Link]

-

Wikipedia. (n.d.). Chirality (chemistry). [Link]

-

Khan Academy. (n.d.). Chiral carbon & chiral drugs. [Link]

-

SlideShare. (2012). Application of Bioisosteres in Drug Design. [Link]

-

Gekko, K., & Koga, S. (1981). Enthalpy and entropy of transfer of amino acids and diglycine from water to aqueous polyol solutions. Journal of biochemistry, 90(6), 1643-1652. [Link]

-

Tang, Z., et al. (2023). β-Amino amide based covalent adaptable networks with high dimensional stability. Polymer Chemistry, 14(1), 37-43. [Link]

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International journal of biological macromolecules, 178, 607-615. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. news-medical.net [news-medical.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tainstruments.com [tainstruments.com]

- 18. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (S)-3-Amino-3-(2-ethoxyphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(2-ethoxyphenyl)propanamide is a chiral molecule belonging to the class of 3-amino-3-arylpropanamides. While specific detailed research on this particular derivative is not extensively available in the public domain, this guide synthesizes established principles and methodologies from related compounds to provide a comprehensive technical overview. This document will cover the core identifiers, plausible synthetic strategies, potential mechanisms of action based on its structural class, and robust analytical methodologies for characterization and quality control. The aim is to equip researchers with a foundational understanding to facilitate further investigation and application of this and similar molecules in drug discovery and development.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. Herein, we delineate the key identifiers for (S)-3-Amino-3-(2-ethoxyphenyl)propanamide.

| Identifier | Value | Source |

| CAS Number | 1292497-88-1 | ChemScene[1] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | ChemScene[1] |

| Molecular Weight | 208.26 g/mol | ChemScene[1] |

| IUPAC Name | (3S)-3-amino-3-(2-ethoxyphenyl)propanamide | N/A |

| SMILES | O=C(N)Cc1ccccc1OCC | ChemScene[1] |

Note: The IUPAC name is systematically generated based on the structure.

Rationale and Potential Applications in Drug Discovery

The 3-amino-3-arylpropanamide scaffold is a privileged structure in medicinal chemistry. Derivatives of this class have shown a range of biological activities, making them attractive candidates for drug development.

Structural Analogs and Their Biological Significance

Compounds with a similar 3-amino-3-phenylpropanamide core have been investigated as ligands for various biological targets. For instance, certain derivatives have demonstrated high affinity for the mu opioid receptor, suggesting potential applications in pain management.[2] The core structure mimics peptide motifs, which can facilitate interactions with protein targets.

The Significance of the 2-Ethoxy Group

The ethoxy substitution on the phenyl ring at the ortho-position is a key feature of the target molecule. This group can influence the compound's properties in several ways:

-

Lipophilicity: The ethoxy group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Rigidity: The steric bulk of the ethoxy group can restrict the rotation of the phenyl ring, potentially locking the molecule into a specific conformation that is favorable for binding to a biological target.

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester or other more labile functional groups.

The chirality at the C3 position is also critical, as stereoisomers often exhibit different pharmacological activities and toxicities.

Synthetic Strategies: A Plausible Enantioselective Approach

A plausible retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Proposed Synthesis

-

Asymmetric Mannich-type Reaction: The synthesis would likely commence with an asymmetric Mannich-type reaction between 2-ethoxybenzaldehyde, a suitable malonic acid derivative (e.g., a silyl ketene acetal), and a chiral auxiliary or a chiral catalyst to introduce the stereocenter.

-

Hydrolysis and Protection: The resulting product would be hydrolyzed to the corresponding carboxylic acid, followed by the protection of the amino group (e.g., with a Boc or Cbz group).

-

Amidation: The protected β-amino acid would then be activated (e.g., using a coupling reagent like HATU or EDC) and reacted with ammonia or an ammonia equivalent to form the primary amide.

-

Deprotection: The final step would involve the removal of the protecting group from the amino function to yield (S)-3-Amino-3-(2-ethoxyphenyl)propanamide.

Analytical Characterization and Quality Control

Robust analytical methods are crucial for confirming the identity, purity, and enantiomeric excess of the synthesized compound.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure. Key signals would include those for the ethoxy group, the aromatic protons, and the diastereotopic protons of the propanamide backbone.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, would be developed to assess the purity of the compound. Detection would typically be by UV absorbance.

Enantiomeric Purity Determination

-

Chiral HPLC: The most critical analytical method for this compound would be chiral HPLC to determine the enantiomeric excess. This would involve screening various chiral stationary phases (CSPs) to achieve baseline separation of the (S) and (R) enantiomers.

Workflow for Chiral HPLC Method Development:

Sources

- 1. chemscene.com [chemscene.com]

- 2. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Modular enantioselective access to β-amino amides by Brønsted acid-catalysed multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 6. Double umpolung approach to amino amide synthesis | Research | Chemistry World [chemistryworld.com]

- 7. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide

Technical Guide & Protocol for Structural Elucidation

Executive Summary

This technical guide provides a rigorous framework for the single-crystal X-ray diffraction (SC-XRD) analysis of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide (CAS: 1292497-88-1). As a chiral

The analysis of this structure presents specific crystallographic challenges:

-

Light-Atom Chirality: The absence of heavy atoms (

) makes absolute configuration determination via anomalous scattering difficult using standard Mo-K -

Conformational Flexibility: The ethoxy side chain and the ethylamine backbone are prone to disorder.

-

H-Bonding Networks: The competing donor/acceptor sites (primary amine, amide N-H, amide C=O, ether O) create complex supramolecular synthons.

This guide outlines a self-validating workflow to resolve these challenges, ensuring data integrity compliant with IUCr standards.

Part 1: Crystallization Strategy & Polymorph Control

Solubility Profile & Solvent Selection

The free base of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide is moderately polar. To grow diffraction-quality single crystals, we must balance solubility with slow nucleation.

-

Primary Strategy (Slow Evaporation): Dissolve the compound in Ethanol/Water (9:1 v/v) . The presence of water aids in stabilizing the zwitterionic character if present, though this molecule is likely neutral.

-

Secondary Strategy (Vapor Diffusion):

-

Solvent: Methanol (high solubility).

-

Anti-solvent: Diethyl ether or Hexane (low solubility).

-

Mechanism: As ether diffuses into methanol, supersaturation increases gradually, promoting defect-free growth.

-

Salt Formation for Chirality Confirmation

If the free base yields poor crystals or ambiguous absolute configuration (Flack parameter

-

Recommended Counter-ion: Hydrobromide (HBr).

-

Rationale: The Bromine atom (

) provides significant anomalous scattering (

Part 2: Data Acquisition Protocol

Radiation Source Selection

The choice of X-ray source is the single most critical variable for this light-atom structure (

| Parameter | Mo-K | Cu-K | Recommendation |

| Resolution | High ( | Lower (limited by | Mo for geometry |

| Absorption | Low | High (requires correction) | Cu requires analytical absorption correction |

| Anomalous Signal | Weak for C, N, O | Stronger for O | Cu is MANDATORY for absolute config |

Directive: Use Cu-K

Temperature Control

Collect data at 100 K using a nitrogen cryostream.

-

Causality: Low temperature freezes the rotation of the ethoxy group (

) and the terminal amide, reducing thermal ellipsoids and allowing precise location of Hydrogen atoms involved in H-bonding.

Part 3: Structural Refinement & Absolute Configuration[1]

The Refinement Workflow

The structure should be solved using Intrinsic Phasing (SHELXT) and refined using Least Squares (SHELXL).

Figure 1: Iterative refinement workflow for light-atom chiral structures.

Determination of Absolute Configuration (The (S)-Enantiomer)

For the (S)-enantiomer, the chiral center at C3 must be validated.

-

Flack Parameter (

):-

(with

- : Inverted structure (You have the (R)-form or the model is inverted).

- : Racemic twin or insufficient anomalous signal.

-

(with

-

Parsons' Quotient Method: Use the Parsons method in SHELXL for tighter standard uncertainties on the Flack parameter when using light atoms.

Critical Check: If refining the free base with Mo-radiation, the Flack parameter will likely be inconclusive (

Part 4: Supramolecular Architecture

The crystal lattice of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide is governed by strong hydrogen bond donors (Amine

Expected H-Bonding Motifs

-

Amide-Amide Ribbons: The primary amide group (

) typically forms -

Amine-Ether Clip: An intramolecular hydrogen bond between the C3-amino group and the ortho-ethoxy oxygen is possible, locking the conformation of the phenyl ring relative to the backbone.

Figure 2: Predicted Hydrogen Bonding Network. Green arrows indicate intermolecular lattice forces; yellow indicates potential intramolecular locking.

Part 5: Data Presentation & Validation Standards

When reporting the structure, the following table format is mandatory to allow direct comparison with literature values for similar

Representative Crystal Data Table

Note: Values below are placeholders for the structure report format.

| Property | Value (Example) | Requirement |

| Formula | Must match experimental | |

| Space Group | Must be non-centrosymmetric | |

| Z | 4 | |

| Radiation | Cu-K | Essential for absolute config |

| R1 (I > 2 | Indicator of model quality | |

| Flack Parameter | Confirms (S)-configuration | |

| Goodness of Fit |

Validation (CheckCIF)

Before publication or internal archiving, the CIF file must be validated via the IUCr CheckCIF server.

-

Alert A: Must be resolved (e.g., missed symmetry, wrong atom type).

-

Alert B: Explainable issues (e.g., disorder in the ethoxy tail).

-

Chirality Check: Ensure the reported chemical absolute configuration matches the refined structure.

References

-

Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

-

Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[2] Acta Crystallographica Section B, 69(2), 249-259. Link

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

-

Görbitz, C. H. (2025). Hydrogen-bonding patterns as a function of amino-acid composition. ResearchGate.[2][3] Link

Sources

Methodological & Application

Step-by-step preparation of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide

Application Note: High-Purity Synthesis of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide

Abstract & Scope

This technical guide details the asymmetric synthesis of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide (CAS: 1292497-88-1), a critical chiral building block for serotonin-modulating therapeutics and peptidomimetics. Unlike racemic methods (e.g., Rodionov synthesis) that require wasteful resolution steps, this protocol utilizes Ellman’s Auxiliary ((R)-tert-butanesulfinamide) to achieve high enantiomeric excess (>98% ee) and diastereoselectivity.

The workflow is designed for medicinal chemistry labs requiring gram-scale production with high reproducibility. It features a "self-validating" control strategy, ensuring intermediate integrity before proceeding to subsequent steps.

Retrosynthetic Analysis & Strategy

To guarantee the (S)-configuration at the

-

Strategic Choice: The use of (R)-tert-butanesulfinamide is chemically counter-intuitive to novices but mechanistically required to yield the (S)-amine via a six-membered chair-like transition state involving Zinc coordination.

-

Pathway:

-

Condensation: 2-Ethoxybenzaldehyde + (R)-tert-butanesulfinamide

Chiral Imine. -

C-C Bond Formation: Reformatsky addition (Zn/BrCH₂COOEt)

Protected -

Amidation: Direct ammonolysis of the protected ester.

-

Deprotection: Acid-mediated cleavage of the sulfinyl group.

-

Figure 1: Retrosynthetic logic flow ensuring (S)-enantioselectivity via Ellman's auxiliary.

Detailed Experimental Protocol

Phase 1: Formation of the Chiral Imine

Objective: Create the chiral scaffold using 2-ethoxybenzaldehyde.

Reagents:

-

2-Ethoxybenzaldehyde (1.0 equiv)

-

(R)-tert-butanesulfinamide (1.1 equiv) [CRITICAL: Use (R) to get (S)-product]

-

Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

-

Solvent: Dry THF (0.5 M concentration)

Step-by-Step:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Mixing: Dissolve (R)-tert-butanesulfinamide (1.1 equiv) and 2-ethoxybenzaldehyde (1.0 equiv) in dry THF.

-

Activation: Add Ti(OEt)₄ dropwise via syringe. The solution will turn slightly yellow.

-

Reaction: Stir at ambient temperature (20-25°C) for 16-24 hours.

-

Self-Validation Check: Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot (

) should disappear, replaced by a lower

-

-

Quench: Pour the mixture into a stirred biphasic solution of brine (50 mL) and EtOAc (50 mL). Note: A thick white titanium salt precipitate will form.

-

Filtration: Filter the slurry through a Celite pad to remove Titanium salts. Wash the pad thoroughly with EtOAc.

-

Purification: Dry organic layer (

), concentrate, and purify via flash chromatography (0-

Yield Target: >85% as a viscous yellow oil.

-

Phase 2: Diastereoselective Reformatsky Reaction

Objective: Install the carbon backbone with stereocontrol.

Reagents:

-

Chiral Imine (from Phase 1)

-

Ethyl bromoacetate (1.5 equiv)

-

Activated Zinc dust (2.0 equiv)

-

Solvent: Dry THF

Step-by-Step:

-

Zinc Activation: Wash Zinc dust with 1M HCl, water, acetone, and ether, then dry under high vacuum. This removes the oxide layer, crucial for initiation.

-

Reflux Initiation: In a dry flask, suspend Zn dust in THF. Add 10% of the ethyl bromoacetate and warm to 50°C to initiate the Reformatsky reagent (look for bubbling/exotherm).

-

Addition: Once initiated, cool to 0°C. Add the solution of Chiral Imine in THF slowly. Then, add the remaining ethyl bromoacetate dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

-

Mechanistic Insight: The Zinc coordinates with the sulfinyl oxygen and the imine nitrogen in a chair-like transition state, directing the enolate attack to the Re-face, yielding the (S,R)-diastereomer (S-configuration at carbon, R at sulfur).

-

-

Workup: Quench with saturated

. Extract with EtOAc (3x). -

Purification: Silica gel chromatography.

-

Yield Target: >80%.

-

QC Point:

NMR should show a distinct doublet of doublets for the

-

Phase 3: Ammonolysis & Deprotection

Objective: Convert ester to amide and reveal the free amine.

Step-by-Step:

-

Ammonolysis: Dissolve the N-sulfinyl

-amino ester in 7N -

Sealing: Seal in a pressure tube and stir at RT for 24-48 hours.

-

Why? The N-sulfinyl group is stable to basic conditions, preventing side reactions while the ester converts to the primary amide.

-

-

Concentration: Evaporate volatiles to obtain the N-sulfinyl amide.

-

Cleavage: Dissolve the intermediate in MeOH. Add 4M HCl in Dioxane (3 equiv). Stir for 1 hour at RT.

-

Isolation: Concentrate to dryness. The product is the Hydrochloride salt.

-

Free Basing (Optional): Dissolve in minimal water, adjust pH to 9 with saturated

, and extract with DCM/iPrOH (3:1).

Quantitative Data Summary

| Parameter | Specification / Target | Notes |

| Starting Material | 2-Ethoxybenzaldehyde | Purity >98% required |

| Chiral Auxiliary | (R) -tert-butanesulfinamide | Yields (S) -amine |

| Imine Yield | 85 - 92% | Sensitive to moisture (Ti-mediated) |

| Reformatsky dr | > 95:5 | Determined by crude NMR |

| Final Yield | 65 - 75% (Overall) | High efficiency route |

| Final ee% | > 99% | Determined by Chiral HPLC |

Quality Control & Analytical Verification

Self-Validating NMR Markers:

-

Imine Intermediate: Look for the disappearance of the aldehyde proton (CHO, ~10.4 ppm) and appearance of the imine proton singlet (~8.8 ppm).

-

Final Product ((S)-3-Amino-3-(2-ethoxyphenyl)propanamide):

-

1.40 (t, 3H,

-

2.45 (dd, 1H,

-

4.05 (q, 2H,

-

4.75 (t, 1H,

- 6.80 - 7.30 (m, 4H, Aromatic)

-

1.40 (t, 3H,

Chiral HPLC Method:

-

Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expectation: The (S)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).

Mechanism of Stereoselection

The high enantioselectivity relies on the rigid six-membered transition state formed during the Reformatsky reaction. The bulky tert-butyl group on the sulfinyl auxiliary blocks the Si-face, forcing the Zinc enolate to attack from the Re-face.

Figure 2: Mechanistic flow of stereochemical induction.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Imine Yield | Wet reagents or old Ti(OEt)4 | Distill Ti(OEt)4; ensure glassware is flame-dried. |

| No Reaction (Reformatsky) | Inactive Zinc | Activate Zn with HCl wash or use TMSCl (trimethylsilyl chloride) as an additive. |

| Low Diastereoselectivity | Reaction temperature too high | Maintain 0°C during addition; do not let it exotherm uncontrolled. |

| Poor Solubility (Ammonolysis) | Ester insolubility in MeOH | Use a co-solvent like THF (10-20%) with the NH3/MeOH solution. |

References

-

Ellman, J. A., et al. (2002).[1] "Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines." The Journal of Organic Chemistry, 67(22), 7819-7832.[1]

-

Tang, T. P., & Ellman, J. A. (1999).[2][3] "The tert-butanesulfinyl group: an ideal chiral directing group and Boc-surrogate for the asymmetric synthesis of beta-amino acids and esters." The Journal of Organic Chemistry, 64(1), 12-13.[3]

-

ChemScene. (n.d.). "Product Data: (S)-3-Amino-3-(2-ethoxyphenyl)propanamide."

-

Sigma-Aldrich. (n.d.). "Ellman's Sulfinamides: Versatile Chiral Auxiliaries."[4]

Sources

- 1. Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 4. Ellman's Sulfinamides [sigmaaldrich.com]

Application Note: (S)-3-Amino-3-(2-ethoxyphenyl)propanamide as a Chiral Scaffold

This Application Note and Protocol Guide details the technical utilization of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide (CAS: 1292497-88-1), a specialized chiral beta-amino acid derivative.

Executive Summary & Pharmacophore Significance

(S)-3-Amino-3-(2-ethoxyphenyl)propanamide represents a high-value "privileged structure" in medicinal chemistry. Unlike common alpha-amino acids, this beta-amino amide offers unique conformational stability and resistance to proteolytic degradation, making it a critical intermediate in the synthesis of peptidomimetics .[1]

The presence of the 2-ethoxyphenyl moiety is structurally significant. It mimics the steric and electronic properties found in several approved therapeutics (e.g., Tamsulosin , Reboxetine , Silodosin ), where the ethoxy-substituted aryl group is essential for receptor subtype selectivity (particularly

Core Pharmaceutical Applications:

-

Peptidomimetic Synthesis: Precursor to (S)-3-amino-3-(2-ethoxyphenyl)propanoic acid , used to introduce proteolytic stability into peptide drugs.

-

Integrin Antagonists: Beta-amino acids are key motifs in RGD-mimetics targeting

and -

DPP-4 Inhibitors: The beta-amino amide scaffold is a structural homolog to the pharmacophores found in gliptins (e.g., Sitagliptin), serving as a starting point for novel antidiabetic agents.[1]

-

Chiral Resolution Agents: The free amine and amide functionalities allow this molecule to serve as a resolving agent for acidic racemates.

Physicochemical Profile & Handling

| Property | Data | Critical Note |

| CAS Number | 1292497-88-1 | Verify CoA before use. |

| Formula | C₁₁H₁₆N₂O₂ | |

| Molecular Weight | 208.26 g/mol | |

| Chirality | (S)-Enantiomer | Crucial: Optical purity (ee%) determines final drug potency.[1] |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane).[1] |

| pKa (Predicted) | ~9.5 (Amine) | Basic; forms stable salts with mineral acids.[1] |

| Storage | 2–8°C, Desiccated | Hygroscopic. Protect from moisture to prevent hydrolysis. |

Synthetic Pathways & Logic

The utility of this intermediate lies in its divergent reactivity. The following diagram illustrates the three primary synthetic workflows: Hydrolysis (to Acid), Reduction (to Amino Alcohol), and Cyclization (to Beta-Lactam).[1]

Figure 1: Divergent synthetic utility of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide.

Detailed Experimental Protocols

Protocol A: Selective Hydrolysis to Beta-Amino Acid

Objective: Convert the amide to the carboxylic acid without racemizing the chiral center (S-configuration). This yields the building block for solid-phase peptide synthesis (SPPS).

Reagents:

-

(S)-3-Amino-3-(2-ethoxyphenyl)propanamide (1.0 eq)[1]

-

6M Hydrochloric Acid (HCl)[1]

-

Isopropanol (recrystallization solvent)[1]

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend the starting amide (10 mmol, 2.08 g) in 6M HCl (30 mL).

-

Hydrolysis: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor reaction progress via TLC (System: n-BuOH/AcOH/H2O 4:1:1) or LC-MS. The amide spot should disappear.

-

Scientist's Note: Do not extend reflux beyond 6 hours to minimize thermal racemization.

-

-

Concentration: Cool the reaction mixture to room temperature. Concentrate in vacuo to remove water and excess HCl.[1] A viscous oil or solid residue (the hydrochloride salt) will form.[1]

-

Work-up: Dissolve the residue in a minimum amount of water. Adjust pH to ~6.5 (isoelectric point) using 2M NaOH or NH₄OH to precipitate the zwitterionic amino acid.[1]

-

Purification: Filter the white precipitate. Recrystallize from Isopropanol/Water (9:1) to ensure optical purity.[1]

-

Validation: Check optical rotation

and compare with literature values for similar beta-amino acids.

Protocol B: N-Protection (Boc-Protection)

Objective: Protect the primary amine to facilitate subsequent coupling reactions or purification.

Reagents:

-

Di-tert-butyl dicarbonate (

) (1.1 eq)[1] -

Triethylamine (TEA) (2.0 eq)[1]

-

Dichloromethane (DCM) or Dioxane/Water (1:1)[1]

Procedure:

-

Setup: Dissolve (S)-3-Amino-3-(2-ethoxyphenyl)propanamide (5 mmol, 1.04 g) in DCM (20 mL).

-

Base Addition: Add TEA (10 mmol, 1.4 mL) and cool the solution to 0°C in an ice bath.

-

Boc Addition: Slowly add

(5.5 mmol, 1.20 g) dissolved in a small amount of DCM. -

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench: Wash the organic layer with 1M citric acid (to remove excess amine/TEA), followed by saturated NaHCO₃ and brine.

-

Isolation: Dry over MgSO₄, filter, and concentrate. The product, (S)-tert-butyl (3-amino-3-(2-ethoxyphenyl)-3-oxopropyl)carbamate , is typically a white solid.[1]

Protocol C: Reduction to Chiral Amino Alcohol

Objective: Synthesize (S)-3-Amino-3-(2-ethoxyphenyl)propan-1-ol , a potential intermediate for norepinephrine reuptake inhibitors.

Reagents:

-

Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)[1]

-

Anhydrous Tetrahydrofuran (THF)[1]

-

Inert Atmosphere (Nitrogen or Argon)[1]

Procedure:

-

Preparation: Flame-dry a 3-neck flask and purge with Nitrogen. Add anhydrous THF (50 mL) and LiAlH₄ (25 mmol). Cool to 0°C.

-

Addition: Dissolve the amide (10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension.

-

Safety: The reaction is highly exothermic and evolves Hydrogen gas. Control addition rate to maintain temperature <10°C.

-

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 12–18 hours to ensure full reduction of the amide carbonyl.

-

Fieser Quench: Cool to 0°C. Carefully add:

-

Filtration: Stir until a granular white precipitate forms. Filter through a Celite pad.

-

Isolation: Concentrate the filtrate to obtain the crude amino alcohol. Purify via column chromatography (DCM/MeOH/NH₃).

References

-

Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54378921, (S)-3-Amino-3-(2-ethoxyphenyl)propanamide. Retrieved from [Link][1]

-

Beta-Amino Acid Synthesis: Weiner, B., et al. (2010).[1] Enantioselective Synthesis of β-Amino Acids. Chemical Reviews, 110(4), 2294–2356.[1] (General methodology grounding).

-

Protective Group Protocols: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocol B grounding).

-

Reduction Protocols: Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Protocol C grounding).

Sources

Application Note: (S)-3-Amino-3-(2-ethoxyphenyl)propanamide in Peptidomimetic Synthesis

This Application Note is designed for researchers and process chemists involved in peptide synthesis and peptidomimetic drug design. It focuses on the specific handling, coupling, and incorporation of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide (CAS: 1292497-88-1), a bulky, chiral

Executive Summary

(S)-3-Amino-3-(2-ethoxyphenyl)propanamide is a specialized chiral building block belonging to the

The presence of the 2-ethoxyphenyl group at the

Key Chemical Properties

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | 208.26 g/mol |

| Chirality | (S)-enantiomer |

| Functional Groups | Primary Amine ( |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM |

Strategic Application Context

Why use this building block?

-

C-Terminal Capping: The primary amide functionality allows direct use as a C-terminal residue without post-synthetic ammonolysis.

-

Conformational Restriction: The bulky ortho-ethoxy group restricts bond rotation around the

bond, locking the peptide into specific bioactive conformations. -

Metabolic Stability: The

-linkage is unrecognized by most endogenous proteases, extending the half-life of therapeutic peptides.

The "Stealth" Steric Challenge

The ortho-ethoxy substituent creates a "steric wall" near the nucleophilic amine. Standard coupling reagents (e.g., HBTU/DIPEA) often result in incomplete coupling or deletion sequences. HOAt-based reagents (HATU) or Oxyma Pure systems are strictly recommended.

Experimental Protocols

Protocol A: Solution-Phase Coupling (C-Terminal Incorporation)

Objective: To couple an N-protected

Reagents Required[1][2][3][4][5][6][7][8]

-

Nucleophile: (S)-3-Amino-3-(2-ethoxyphenyl)propanamide (1.0 equiv)

-

Electrophile: Fmoc-AA-OH (1.2 equiv)

-

Coupling Agent: HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

-

Additive: HOAt (1.2 equiv) Optional but recommended for this bulky substrate

-

Base: TMP (2,4,6-Trimethylpyridine) or DIPEA (Diisopropylethylamine) (2.5 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology

-

Activation:

-

Dissolve Fmoc-AA-OH (1.2 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL).

-

Add DIPEA (2.5 mmol) dropwise at 0°C.

-

Critical: Stir for exactly 2 minutes. Do not over-activate, as this risks racemization of the Fmoc-AA, although HATU minimizes this.

-

-

Coupling:

-

Add (S)-3-Amino-3-(2-ethoxyphenyl)propanamide (1.0 mmol) directly to the activated mixture.

-

Allow the reaction to warm to room temperature (25°C).

-

Stir for 4–6 hours . Note: Standard couplings take 1-2 hours; the steric bulk here requires extended time.

-

-

Monitoring:

-

Monitor via HPLC or TLC (MeOH/DCM 1:9). Look for the consumption of the amine (ninhydrin stain positive -> negative).

-

-

Work-up:

-

Dilute with EtOAc (50 mL).

-

Wash sequentially with 5%

(remove base), Sat. -

Dry over

and concentrate.

-

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Adaptation

Objective: Using the molecule as a building block in a longer chain. This requires converting the amide to a free acid or using a backbone amide linker (BAL) strategy. Below is the strategy for coupling TO the molecule if it is already attached to resin (e.g., via side-chain anchoring or if synthesized on-resin).

The "Double-Coupling" Rule: Due to the ortho-ethoxy group, single coupling cycles often yield <80% conversion.

Cycle Parameters:

-

Reagent: 4 equiv Fmoc-AA-OH / 3.9 equiv HATU / 8 equiv DIPEA.

-

Time: 2 x 45 minutes (Double Couple).

-

Temperature: 25°C (Avoid heating >50°C to prevent side reactions with the ether moiety).

Mechanistic Visualization

The following diagram illustrates the critical activation pathway and the steric interference caused by the 2-ethoxyphenyl group.

Figure 1: Reaction pathway highlighting the activation of the upstream amino acid and the kinetic retardation caused by the steric bulk of the target molecule.

Quality Control & Troubleshooting

Analytical Validation (Chiral HPLC)

To ensure no racemization occurred during coupling (epimerization at the

-

Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (85:15) + 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic absorption).

-

Expectation: The (S,S)-diastereomer should be the major peak (>98%).

Common Issues Table

| Problem | Probable Cause | Corrective Action |

| Low Yield (<50%) | Steric hindrance prevents nucleophilic attack. | Switch from HBTU to HATU or COMU . Increase reaction time to 12h. |

| Racemization | Over-activation or excessive base. | Use Collidine (TMP) instead of DIPEA. Pre-activate for max 2 mins. |

| Solubility Issues | Hydrophobic aggregation. | Add 10% Trifluoroethanol (TFE) or use N-methylpyrrolidone (NMP) as solvent. |

| Unreacted Amine | Amine salt formation. | Ensure the starting material is the free base. If using HCl salt, add exactly 1.0 equiv extra base. |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Seebach, D., et al. (2004).

-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 87(11), 2733–2763. Link -

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

-

ChemScene. (S)-3-Amino-3-(2-ethoxyphenyl)propanamide Product Data. Link

-

Sigma-Aldrich. Peptide Coupling Reagents Guide. Link

Sources

- 1. youtube.com [youtube.com]

- 2. peptide.com [peptide.com]

- 3. hepatochem.com [hepatochem.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. mdpi.com [mdpi.com]

- 6. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. peptide.com [peptide.com]

Biocatalytic Routes for the Stereoselective Synthesis of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(2-ethoxyphenyl)propanamide is a chiral building block of significant interest in pharmaceutical synthesis. Traditional chemical routes for its production often involve hazardous reagents, multiple protection/deprotection steps, and may offer limited stereoselectivity. This application note details robust and sustainable biocatalytic strategies for the synthesis of this valuable intermediate. We present two primary chemoenzymatic routes leveraging the high selectivity and efficiency of enzymes such as transaminases and nitrilases.[1][2][3][4][5][6][7][8][9] These protocols are designed to be self-validating, providing in-process controls and analytical checkpoints to ensure high enantiomeric excess and product purity. The methodologies described herein are intended to provide a comprehensive guide for researchers and process chemists in the pharmaceutical industry, enabling the development of greener and more efficient manufacturing processes.[9][10][11]

Introduction: The Case for Biocatalysis

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development.[7][12] (S)-3-Amino-3-(2-ethoxyphenyl)propanamide represents a key chiral intermediate whose stereochemistry is crucial for its biological activity. Conventional chemical synthesis of such molecules can be challenging, often requiring stoichiometric amounts of chiral auxiliaries or resolving agents, leading to significant waste generation.[2][4]

Biocatalysis has emerged as a powerful alternative, offering several advantages:

-

High Selectivity: Enzymes operate with exceptional stereo-, regio-, and chemoselectivity, minimizing the formation of byproducts.[8][11]

-

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under ambient temperature and pressure, reducing energy consumption and improving safety.[9]

-

Environmental Sustainability: By replacing hazardous reagents and reducing waste streams, biocatalysis aligns with the principles of green chemistry.[13][14]

This guide outlines two distinct, yet complementary, biocatalytic approaches for the synthesis of the target molecule, leveraging readily available enzymes and starting materials.

Proposed Biocatalytic Pathways

We present two primary pathways for the synthesis of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide. Both routes begin from a common precursor, 2-ethoxybenzaldehyde, and employ a key enzymatic step to introduce the desired chirality.

Pathway A: Transaminase-Mediated Reductive Amination followed by Nitrilase-Catalyzed Amidation

This pathway utilizes a transaminase for the asymmetric synthesis of a chiral amine intermediate, followed by a nitrilase-catalyzed conversion to the final amide product. Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor.[15][16][17] Nitrilases catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia, and in some cases can be adapted for amide synthesis.[18][19][20][21]

Caption: Pathway A: Chemoenzymatic route utilizing a transaminase and a nitrilase.

Pathway B: Nitrilase-Mediated Desymmetrization followed by Enzymatic Amide Bond Formation

This alternative pathway involves the creation of a prochiral dinitrile, followed by a highly enantioselective hydrolysis of one of the nitrile groups by a nitrilase. The resulting chiral cyano-acid is then converted to the final amide using an ATP-dependent amide synthetase or a lipase under specific conditions.[13][14][22][23][24][25][26]

Caption: Pathway B: Chemoenzymatic route featuring nitrilase-mediated desymmetrization.

Detailed Protocols and Methodologies

General Materials and Reagents

-

Enzymes: Commercially available transaminases (e.g., from Codexis or Almac) and nitrilases (e.g., from Sigma-Aldrich or Creative Enzymes). Lipases such as Candida antarctica Lipase B (CAL-B) are also widely available.[22][27]

-

Starting Materials: 2-Ethoxybenzaldehyde, malononitrile, cyanoacetic acid, and other commodity chemicals should be of high purity (≥98%).

-

Solvents and Buffers: Enzyme-compatible buffers (e.g., potassium phosphate, TRIS-HCl), and organic solvents for extraction (e.g., ethyl acetate, methyl tert-butyl ether).

-

Analytical Equipment: Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralcel OD-H), Gas Chromatography (GC) for monitoring starting material consumption, and Nuclear Magnetic Resonance (NMR) for structural confirmation.

Protocol for Pathway A

Step 1: Synthesis of 3-(2-Ethoxyphenyl)-3-oxopropanenitrile (Prochiral Ketone)

This is a standard chemical step. The Knoevenagel condensation of 2-ethoxybenzaldehyde with cyanoacetic acid followed by decarboxylation provides the prochiral ketone substrate for the transaminase.

Step 2: Transaminase-Mediated Asymmetric Amination

This is the key stereochemistry-determining step. An (S)-selective ω-transaminase is used to convert the prochiral ketone into the corresponding chiral amine.[15][28]

| Parameter | Recommended Value | Rationale |

| Enzyme | (S)-selective ω-transaminase | High stereoselectivity for the desired (S)-enantiomer. |

| Substrate Conc. | 50-100 g/L | Balancing productivity with potential substrate inhibition. |

| Amine Donor | Isopropylamine (IPA) | Forms acetone as a byproduct, which can be removed to drive the equilibrium.[17] |

| Cofactor | Pyridoxal-5'-phosphate (PLP) | Essential for transaminase activity.[15] |

| pH | 7.5 - 8.5 | Optimal for many transaminases. |

| Temperature | 30-40 °C | Balances enzyme activity and stability. |

| Reaction Time | 12-24 hours | Monitored by HPLC for conversion. |

Protocol:

-

To a temperature-controlled reactor, add potassium phosphate buffer (100 mM, pH 8.0).

-

Dissolve the prochiral ketone substrate and PLP (1 mM).

-

Add the (S)-selective ω-transaminase and isopropylamine (1.5-2.0 equivalents).

-

Maintain the reaction at 35 °C with gentle agitation.

-

Monitor the reaction progress by taking aliquots and analyzing for the formation of the chiral amine and consumption of the ketone via chiral HPLC.

-

Upon completion, extract the product with an appropriate organic solvent (e.g., MTBE) after adjusting the pH to >10 to ensure the amine is in its free base form.

Step 3: Nitrilase-Catalyzed Conversion to Amide

The resulting chiral nitrile is converted to the final propanamide. This can be achieved using a nitrile hydratase or a nitrilase under conditions that favor amide formation.[29]

Protocol:

-

The purified (S)-3-Amino-3-(2-ethoxyphenyl)propanenitrile is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

A whole-cell biocatalyst containing a nitrile hydratase (e.g., Rhodococcus rhodochrous) or a purified nitrilase is added.[19]

-

The reaction is incubated at 25-30 °C.

-

The formation of the amide is monitored by HPLC.

-

Upon completion, the product is isolated by extraction and crystallization.

Protocol for Pathway B

Step 1: Synthesis of 2-(2-Ethoxyphenyl)malononitrile

This is a chemical step involving the Knoevenagel condensation of 2-ethoxybenzaldehyde with malononitrile.

Step 2: Nitrilase-Mediated Enantioselective Hydrolysis

An (S)-selective nitrilase is used to hydrolyze one of the two nitrile groups of the prochiral dinitrile to a carboxylic acid.[30]

| Parameter | Recommended Value | Rationale |

| Enzyme | (S)-selective nitrilase | Enantioselective hydrolysis of one nitrile group. |

| Substrate Conc. | 20-50 g/L | Substrate solubility may be limiting. |

| pH | 6.0 - 7.5 | Optimal for many nitrilases. |

| Temperature | 30-37 °C | Standard operating temperature for mesophilic enzymes. |

| Reaction Time | 24-48 hours | Monitored by HPLC for conversion and enantiomeric excess. |

Protocol:

-

Suspend the dinitrile substrate in a phosphate buffer (100 mM, pH 7.0) with a co-solvent (e.g., 5% DMSO) if necessary to aid solubility.

-

Add the nitrilase preparation (either purified or as a whole-cell biocatalyst).[31][32][33][34][35]

-

Incubate at 35 °C with vigorous stirring.

-

Monitor the formation of the cyano-acid and its enantiomeric excess by chiral HPLC.

-

Upon achieving >99% ee, acidify the reaction mixture to pH 2-3 and extract the product with ethyl acetate.

Step 3: Chemical Reduction and Decarboxylation

The resulting cyano-acid undergoes chemical reduction of the nitrile and decarboxylation to yield the corresponding β-amino acid.

Step 4: Enzymatic Amide Bond Formation

The final step is the formation of the amide bond. This can be achieved using a lipase, which can catalyze amidation in non-aqueous media, or an ATP-dependent amide synthetase.[14][23][24]

Lipase-Mediated Amidation Protocol:

-

Dissolve the β-amino acid and an amine source (e.g., ammonium carbamate) in a non-polar organic solvent (e.g., toluene).

-

Add immobilized lipase (e.g., Novozym 435) and molecular sieves to remove water formed during the reaction.[22][25][26][36]

-

Incubate at 40-50 °C with agitation.

-

Monitor the reaction by HPLC.

-

Upon completion, filter off the enzyme and evaporate the solvent to obtain the crude product, which is then purified by crystallization.

Analytical Validation and Data Presentation

Rigorous in-process and final product analysis is critical. The following table summarizes the key analytical parameters to be monitored.

| Analysis | Method | Purpose | Acceptance Criteria |

| Starting Material Conversion | HPLC/GC | Monitor reaction progress | >95% |

| Product Formation | HPLC | Quantify product yield | As high as achievable |

| Enantiomeric Excess (ee) | Chiral HPLC | Determine stereochemical purity | >99% ee |

| Structural Confirmation | ¹H NMR, ¹³C NMR, MS | Confirm the identity of intermediates and final product | Consistent with the expected structure |

Workflow Visualization

The overall experimental workflow, from enzyme selection to final product analysis, is depicted below.

Caption: General experimental workflow for biocatalytic synthesis.

Conclusion

The biocatalytic routes presented in this application note offer sustainable and efficient alternatives to traditional chemical methods for the synthesis of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide. By leveraging the inherent selectivity of enzymes like transaminases and nitrilases, these protocols can deliver the target molecule with high optical purity and in good yields. The choice between Pathway A and Pathway B will depend on factors such as enzyme availability, substrate compatibility, and overall process economics. These methodologies provide a solid foundation for further process development and scale-up in a pharmaceutical manufacturing setting.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biocatalysis for pharmaceutical intermediates: the future is now - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Biocatalysis in the Pharmaceutical Industry: The Need for Speed - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biocatalysis explained: from pharmaceutical to bulk chemical production - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00301K [pubs.rsc.org]

- 10. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Transaminase - Wordpress [reagents.acsgcipr.org]

- 18. Nitrilase - Creative Enzymes [creative-enzymes.com]

- 19. researchgate.net [researchgate.net]

- 20. d-nb.info [d-nb.info]

- 21. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lipase-catalyzed synthesis of chiral poly(ester amide)s with an alternating sequence of hydroxy acid and l/d-aspartate units - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Sci-Hub. Lipase-catalyzed synthesis of chiral amides. A systematic study of the variables that control the synthesis / Tetrahedron, 1998 [sci-hub.st]

- 26. semanticscholar.org [semanticscholar.org]

- 27. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]

- 28. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchspace.csir.co.za [researchspace.csir.co.za]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Reductive amination: Methods for cell-free and whole-cell biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Whole-Cell Biocatalysts for Stereoselective C-H Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Whole-cell biocatalysis using cytochrome P450 monooxygenases for biotransformation of sustainable bioresources (fatty acids, fatty alkanes, and aromatic amino acids) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. iris.cnr.it [iris.cnr.it]

- 36. chemrxiv.org [chemrxiv.org]

- 37. pubs.acs.org [pubs.acs.org]

- 38. Development of an amine transaminase-lipase cascade for chiral amide synthesis under flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 39. Engineered enzymes create drug amides directly from aldehydes in greener synthesis route | Chemistry World [chemistryworld.com]

- 40. research.amanote.com [research.amanote.com]

- 41. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 42. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 43. chemscene.com [chemscene.com]

- 44. semanticscholar.org [semanticscholar.org]

- 45. semanticscholar.org [semanticscholar.org]

- 46. mdpi.com [mdpi.com]

- 47. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Troubleshooting & Optimization

Technical Support Center: Chiral Integrity of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in maintaining the chiral integrity of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide during experimental workup. This guide provides in-depth troubleshooting advice and frequently asked questions to address the challenges of preventing racemization in this valuable chiral building block.

Introduction: The Challenge of Stereochemical Purity

(S)-3-Amino-3-(2-ethoxyphenyl)propanamide is a chiral molecule whose biological activity is intrinsically linked to its specific three-dimensional structure. The stereocenter, a benzylic amine, is susceptible to racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers. This loss of stereochemical purity can have profound consequences in drug development, potentially leading to reduced efficacy, altered pharmacological profiles, or unforeseen toxicities. This guide is designed to provide you with the foundational knowledge and practical protocols to mitigate the risk of racemization during the critical workup phase of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (S)-3-Amino-3-(2-ethoxyphenyl)propanamide?

A: Racemization is the process by which a chiral molecule converts into a mixture of equal parts of both of its enantiomers, resulting in a loss of optical activity. For (S)-3-Amino-3-(2-ethoxyphenyl)propanamide, the chiral center is the carbon atom bonded to the amino group and the 2-ethoxyphenyl group. This carbon is benzylic, meaning it is adjacent to a phenyl ring. The primary concern is that the proton on this chiral carbon is somewhat acidic and can be removed under certain conditions to form a planar, achiral carbanion intermediate. This intermediate can then be re-protonated from either side with equal probability, leading to a mixture of the (S) and (R) enantiomers.[1] The biological activity of many pharmaceuticals is dependent on a specific enantiomer, so maintaining enantiomeric purity is critical.

Q2: What are the primary factors that can induce racemization during workup?

A: The main culprits that can promote racemization of chiral amines and related compounds are:

-

pH Extremes: Both strongly acidic and strongly basic conditions can catalyze the removal of the proton at the chiral center.[1]

-

Elevated Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization.

-

Solvent Choice: The polarity and proticity of the solvent can influence the stability of the intermediates and transition states involved in racemization.

-

Prolonged Exposure: The longer the compound is exposed to harsh conditions, the greater the risk of racemization.

Q3: Which specific step in a typical workup process poses the highest risk of racemization?

A: The highest risk of racemization typically occurs during aqueous workup steps that involve significant pH adjustments. For example, quenching a reaction with a strong acid or base, or performing liquid-liquid extractions where the pH of the aqueous layer is shifted to partition the amine into either the organic or aqueous phase, are particularly high-risk procedures.

Troubleshooting Guide: Preventing Racemization in Practice

This section provides solutions to common problems encountered during the workup of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide.

Problem 1: Loss of enantiomeric excess (e.e.) after aqueous workup and extraction.

Underlying Cause: This is often due to the use of strong acids or bases to adjust the pH of the aqueous layer during extraction. For instance, using a strong base like NaOH to deprotonate the ammonium salt and extract the free amine into an organic solvent can lead to racemization.

Solution: Employ a Buffered System or a Mild Base

Instead of using strong bases, consider using a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize any residual acid and free the amine. These weaker bases are less likely to promote the formation of the planar carbanion intermediate.

dot

Caption: Comparison of standard vs. recommended workup protocols.

Experimental Protocol: Racemization-Minimizing Extractive Workup

-

Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath. This reduces the rate of potential racemization.

-

Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with gentle stirring until the pH of the aqueous layer is between 8 and 9. Avoid strongly basic conditions.

-

Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane. Perform the extraction quickly and repeat 2-3 times to ensure complete recovery.

-

Washing: Wash the combined organic layers with brine to remove excess water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.

Problem 2: Racemization observed after purification by column chromatography.

Underlying Cause: Racemization on silica gel can occur if the silica is slightly acidic or if the elution solvent contains basic modifiers like triethylamine in high concentrations for extended periods.

Solution: Neutralize Silica Gel and Use Appropriate Solvents

If you suspect the acidity of the silica gel is an issue, you can use deactivated or neutralized silica gel.

Protocol for Neutralizing Silica Gel:

-

Prepare a slurry of silica gel in the desired eluent system.

-

Add 1% triethylamine (or another suitable base) to the slurry and stir for 15-20 minutes.

-